molecular formula C9H8ClNO4 B1596720 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone CAS No. 288401-07-0

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Cat. No.: B1596720
CAS No.: 288401-07-0
M. Wt: 229.62 g/mol
InChI Key: UQVHWGGRXQWGGY-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C9H8ClNO4. It is characterized by the presence of a chloro group, a hydroxyl group, a nitro group, and a methyl group attached to a benzene ring, along with an ethanone functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone can be synthesized through several synthetic routes. The reaction conditions typically require the use of strong acids such as sulfuric acid and nitric acid for nitration, and aluminum chloride for the acylation step.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as the use of less hazardous solvents and catalysts, is also being explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is similar to other nitrophenyl compounds, such as 2-nitrophenol and 3-nitroaniline. its unique combination of functional groups and molecular structure sets it apart, giving it distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2-nitrophenol

  • 3-nitroaniline

  • 4-nitrobenzoic acid

  • 2-chloro-4-nitrophenol

Properties

IUPAC Name

1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-4-7(10)3-6(5(2)12)9(13)8(4)11(14)15/h3,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVHWGGRXQWGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])O)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373968
Record name 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288401-07-0
Record name 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 288401-07-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone (8.9 g, 37 mmol, from Oakwood) in methylene chloride (200 mL) was added 1.0 M boron tribromide in methylene chloride (38.4 mL, 38.4 mmol) at −78° C. After stirring at −78° C. for 10 minutes, the reaction was allowed to warm up to 0° C., quenched with water at 0° C., and extracted with dichloromethane. The combined organic layers were washed with brine, dried over sodium sulfate and filtered. After evaporating to dryness under reduced pressure, the residue was used directly in next step (8.2 g, 98%). LCMS calculated for C9H9ClNO4 (M+H)+: m/z=230.0. found: 230.1.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38.4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone
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1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

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